The compound (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a complex organic molecule that belongs to the class of oxadiazoles and pyrazoles. Its structural composition suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups.
This compound can be sourced from various chemical suppliers and research institutions. It is cataloged under different identifiers, including its Chemical Abstracts Service number, which facilitates its identification in scientific literature and databases.
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structures. It falls under the category of bioactive compounds, which are often investigated for their pharmacological properties.
The synthesis of (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves multi-step synthetic routes that may include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
The molecular structure of (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride features:
The empirical formula is with a molecular weight of approximately 166.18 g/mol. The structural representation can be denoted using SMILES notation: CN1C=C(C=N1)C(C2=NOC=N2)N
.
This compound can undergo various chemical reactions typical for amines and heterocycles:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity.
The mechanism of action for (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is not fully elucidated but may involve:
Data from biological assays would be necessary to confirm its mechanism and efficacy.
While specific physical properties such as melting point and boiling point are often not disclosed for proprietary compounds, general characteristics include:
Chemical properties include:
Relevant data regarding safety and handling should always be consulted from material safety data sheets.
The compound has potential applications in various fields:
Research into these applications continues to evolve as more data becomes available regarding its biological activity and efficacy.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7